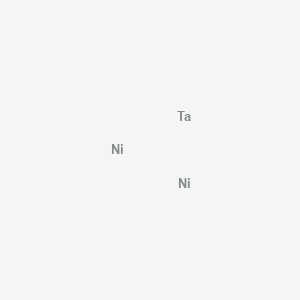![molecular formula N4 B14719193 Tricyclo[1.1.0.0~2,4~]tetraazane CAS No. 12596-63-3](/img/structure/B14719193.png)
Tricyclo[1.1.0.0~2,4~]tetraazane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo[1.1.0.0~2,4~]tetraazane is a chemical compound characterized by its unique tricyclic structure. This compound is part of a class of molecules known for their high ring strain and unusual bonding situations, making them of significant interest in the field of chemistry .
Vorbereitungsmethoden
The synthesis of tricyclo[1.1.0.0~2,4~]tetraazane involves complex synthetic routes due to its highly strained structure. One common method includes the cycloaddition of specific precursors followed by rearrangement reactions.
Analyse Chemischer Reaktionen
Tricyclo[1.1.0.0~2,4~]tetraazane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the opening of the strained rings and formation of more stable structures .
Wissenschaftliche Forschungsanwendungen
Tricyclo[1.1.0.0~2,4~]tetraazane has several scientific research applications. In chemistry, it is used to study the effects of ring strain and unusual bonding situations. In biology and medicine, its derivatives are explored for potential therapeutic applications due to their unique structural properties. In industry, it may be used in the development of new materials with specific mechanical or chemical properties .
Wirkmechanismus
The mechanism of action of tricyclo[1.1.0.0~2,4~]tetraazane involves its interaction with molecular targets through its strained ring system. This interaction can lead to the formation of reactive intermediates that participate in various chemical reactions. The specific pathways involved depend on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Tricyclo[1.1.0.0~2,4~]tetraazane can be compared to other similar compounds such as tetrahedrane (tricyclo[1.1.0.0~2,4~]butane). Both compounds share a highly strained tricyclic structure, but this compound contains nitrogen atoms, which impart different chemical properties and reactivity. Other similar compounds include various heterocyclic analogs that incorporate different elements into the strained ring system .
Eigenschaften
CAS-Nummer |
12596-63-3 |
|---|---|
Molekularformel |
N4 |
Molekulargewicht |
56.027 g/mol |
IUPAC-Name |
1,2,3,4-tetrazatricyclo[1.1.0.02,4]butane |
InChI |
InChI=1S/N4/c1-2-3(1)4(1)2 |
InChI-Schlüssel |
LVXZGECMVPLXCK-UHFFFAOYSA-N |
Kanonische SMILES |
N12N3N1N23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Chlorophenyl)methylsulfanyl]-6,7-dimethylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B14719128.png)
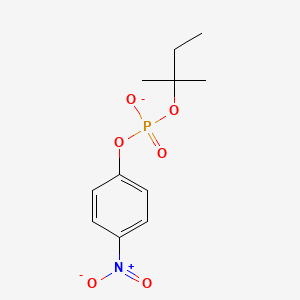
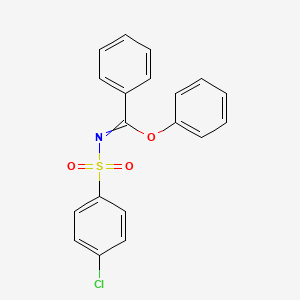
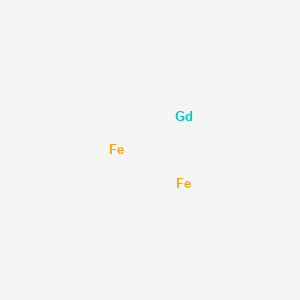
![N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine](/img/structure/B14719159.png)
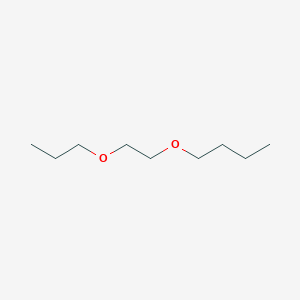
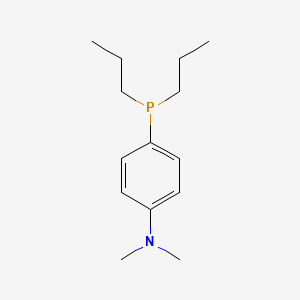
![4H-Naphtho[1,2-b]thiopyran-4-one](/img/structure/B14719171.png)
![1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one](/img/structure/B14719172.png)
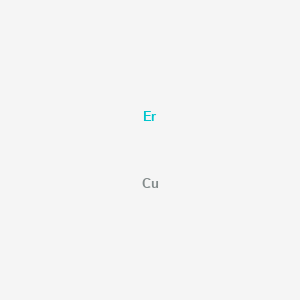
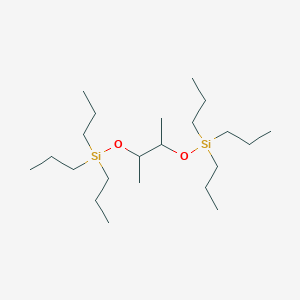
![3-[(Cyclopropanecarbonyl)amino]-5-nitrobenzoic acid](/img/structure/B14719180.png)
![methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate](/img/structure/B14719187.png)
